5-Heptyl-1,3,4-oxadiazoline-2-thione
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Overview
Description
5-Heptyl-1,3,4-oxadiazoline-2-thione is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoline derivatives, which are characterized by a five-membered ring containing nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-1,3,4-oxadiazoline-2-thione typically involves the reaction of heptanoyl hydrazide with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazoline ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-1,3,4-oxadiazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxadiazoline derivatives.
Scientific Research Applications
5-Heptyl-1,3,4-oxadiazoline-2-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Industry: It is used as a flotation agent in the mining industry for the recovery of valuable minerals such as chalcopyrite
Mechanism of Action
The mechanism of action of 5-Heptyl-1,3,4-oxadiazoline-2-thione involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. For its anticancer activity, it induces apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-oxadiazoline-2-thione
- 5-Ethyl-1,3,4-oxadiazoline-2-thione
- 5-Propyl-1,3,4-oxadiazoline-2-thione
Uniqueness
5-Heptyl-1,3,4-oxadiazoline-2-thione stands out due to its longer alkyl chain, which enhances its hydrophobic properties and increases its efficacy as a flotation agent. This unique structure also contributes to its higher selectivity and potency in biological applications compared to its shorter-chain analogs .
Properties
Molecular Formula |
C9H16N2OS |
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Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-heptyl-2H-1,3,4-oxadiazole-5-thione |
InChI |
InChI=1S/C9H16N2OS/c1-2-3-4-5-6-7-8-10-11-9(13)12-8/h8H,2-7H2,1H3 |
InChI Key |
OTWRLZJZIVEHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1N=NC(=S)O1 |
Origin of Product |
United States |
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